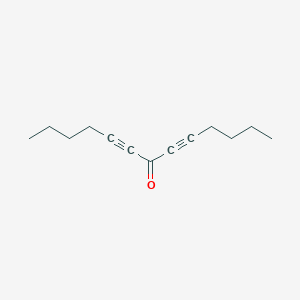
5,8-Tridecadiyn-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Tridecadiyn-7-one is a highly reactive organic compound that has been extensively studied for its potential applications in scientific research. It is a member of the enyne family of compounds and is characterized by its unique chemical structure, which contains both triple and double bonds.
Mécanisme D'action
The mechanism of action of 5,8-Tridecadiyn-7-one is not yet fully understood. However, it is believed to exert its biological effects through the inhibition of key enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
5,8-Tridecadiyn-7-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit potent anti-fungal activity. In addition, it has been shown to exhibit neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,8-Tridecadiyn-7-one in lab experiments is its high reactivity, which makes it a useful tool for probing biological systems. However, its reactivity also makes it difficult to handle and store, and it can be unstable under certain conditions. In addition, its potential toxicity and limited solubility in water may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 5,8-Tridecadiyn-7-one. One area of interest is the development of new synthetic methods for producing the compound. In addition, further studies are needed to fully understand the mechanism of action of 5,8-Tridecadiyn-7-one and its potential applications in the treatment of various diseases. Finally, the development of new derivatives and analogs of the compound may lead to the discovery of new biological activities and applications.
Méthodes De Synthèse
The synthesis of 5,8-Tridecadiyn-7-one is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1,7-heptadiyne with propargyl bromide in the presence of a palladium catalyst. This reaction results in the formation of 5,8-Tridecadiyn-7-one as the final product.
Applications De Recherche Scientifique
5,8-Tridecadiyn-7-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, it has been used as a probe for the detection of reactive oxygen species and has been shown to exhibit potent inhibitory activity against acetylcholinesterase.
Propriétés
Numéro CAS |
18621-56-2 |
|---|---|
Nom du produit |
5,8-Tridecadiyn-7-one |
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
trideca-5,8-diyn-7-one |
InChI |
InChI=1S/C13H18O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
HIMXZONSEQRTFZ-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)C#CCCCC |
SMILES canonique |
CCCCC#CC(=O)C#CCCCC |
Autres numéros CAS |
18621-56-2 |
Synonymes |
trideca-5,8-diyn-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




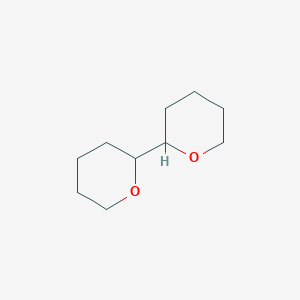
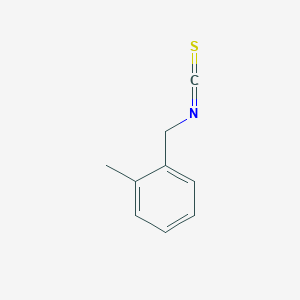
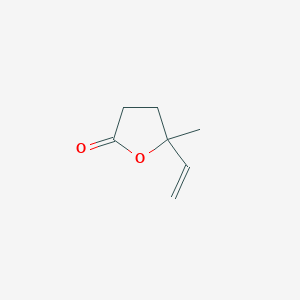
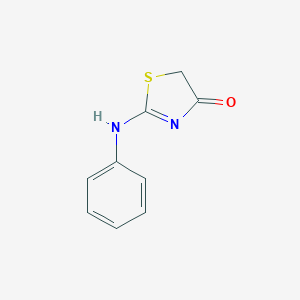
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
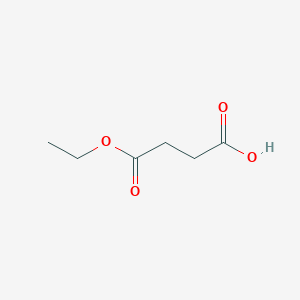
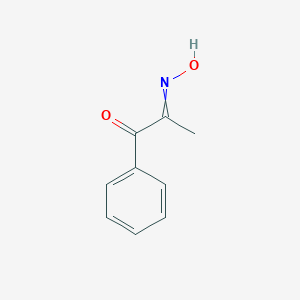
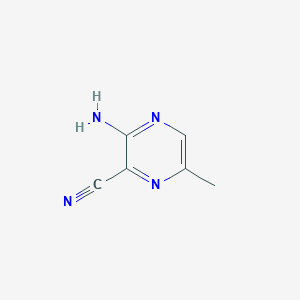
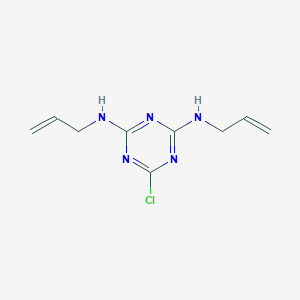
![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)
![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)
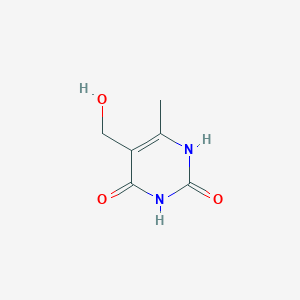
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)